(E)-Butan-2-one O-trimethylsilyl oxime
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Overview
Description
(E)-Butan-2-one O-trimethylsilyl oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. In this compound, the oxime group is further modified by the addition of a trimethylsilyl group, which enhances its stability and reactivity. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Butan-2-one O-trimethylsilyl oxime typically involves the reaction of butan-2-one (methyl ethyl ketone) with hydroxylamine to form the oxime, followed by silylation with trimethylsilyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the silylation process. The overall reaction can be summarized as follows:
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Formation of the oxime:
CH3COCH2CH3+NH2OH→CH3C(=NOH)CH2CH3+H2O
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Silylation of the oxime:
CH3C(=NOH)CH2CH3+(CH3)3SiCl→CH3C(=NOSi(CH3)3)CH2CH3+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-Butan-2-one O-trimethylsilyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted oximes depending on the nucleophile used.
Scientific Research Applications
(E)-Butan-2-one O-trimethylsilyl oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including heterocycles and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in drug development due to its ability to form stable intermediates.
Industry: Utilized in the production of fine chemicals and as a precursor for other functionalized oximes.
Mechanism of Action
The mechanism of action of (E)-Butan-2-one O-trimethylsilyl oxime involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the oxime nitrogen, facilitating reactions with electrophiles. Additionally, the compound can undergo hydrolysis to release the oxime, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Butan-2-one oxime: Lacks the trimethylsilyl group, making it less stable and reactive.
Acetone O-trimethylsilyl oxime: Similar structure but derived from acetone instead of butan-2-one.
Cyclohexanone O-trimethylsilyl oxime: Contains a cyclohexane ring, leading to different reactivity and applications.
Uniqueness: (E)-Butan-2-one O-trimethylsilyl oxime is unique due to the presence of both the oxime and trimethylsilyl groups, which confer enhanced stability and reactivity. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
Molecular Formula |
C7H17NOSi |
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Molecular Weight |
159.30 g/mol |
IUPAC Name |
(Z)-N-trimethylsilyloxybutan-2-imine |
InChI |
InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7- |
InChI Key |
SEAFDZSFYYHNDU-FPLPWBNLSA-N |
Isomeric SMILES |
CC/C(=N\O[Si](C)(C)C)/C |
Canonical SMILES |
CCC(=NO[Si](C)(C)C)C |
Origin of Product |
United States |
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